(S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate
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Overview
Description
“(S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate” is a complex organic compound. The “(S)-2-Methylpiperazine” part suggests it contains a 2-methylpiperazine moiety, which is a piperazine ring (a six-membered ring with two nitrogen atoms) with a methyl group attached. The “(2S,3S)-2,3-dihydroxysuccinate” part suggests it contains a dihydroxysuccinate moiety, which is a succinate (four-carbon dicarboxylic acid) with hydroxyl groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The “(2S,3S)” notation indicates the configuration of the chiral centers in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it’s reacted. Piperazines and carboxylic acids (such as succinate) are known to undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Scientific Research Applications
Application in Dyestuff Synthesis
Scientific Field
Industrial Chemistry
Summary of Application
This compound is used in the synthesis of dyestuffs, which are substances that can impart color to a material. It’s particularly valuable for creating chiral dyes that can be used in advanced imaging and sensor technologies.
Methods of Application
The compound is involved in the synthesis pathways where it contributes to the formation of complex dye molecules. Parameters such as reaction time, temperature, and pH are optimized to ensure the desired color properties and stability of the dye.
Results
The application of this compound in dyestuff synthesis has led to the production of dyes with specific optical properties, enhancing the performance of imaging and sensing devices .
Application in Peptide Synthesis
Scientific Field
Bioorganic Chemistry
Summary of Application
“(S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate” is utilized in the enantioselective synthesis of nonproteinogenic amino acids, which are important for the development of peptide and peptidomimetic therapeutic agents.
Methods of Application
The compound is used in conjunction with other reagents to synthesize amino acids like (2S,3R)-3-methylglutamate, which is found in natural products and used as a tool in biological studies.
Results
The synthesis processes have been highly efficient and enantioselective, yielding important amino acids for further use in peptide synthesis .
Application in Cosmetic Chemistry
Scientific Field
Cosmetic Science
Summary of Application
The tartrate salt is investigated for its potential to enhance the pharmacological efficacy of topical applications in cosmetics, such as retinoids, which are used for improving facial wrinkles.
Methods of Application
Small pilot studies are conducted to test the efficacy of the compound in combination with retinoids on human subjects, following ethical guidelines and proper dermatological procedures.
Results
Preliminary results have indicated that the compound may boost the effectiveness of retinoids, leading to improved outcomes in the appearance of facial wrinkles .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2-/m00/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFWDZALERPTKN-VEKTXOQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate |
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